molecular formula C16H12ClF3N2O B13721412 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline

8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline

Katalognummer: B13721412
Molekulargewicht: 340.73 g/mol
InChI-Schlüssel: JPSMGKJFDUMUPA-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with o-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical properties and enhances its potential for specific applications. The combination of hydroxy and trifluoromethyl groups further contributes to its unique reactivity and biological activity .

Eigenschaften

Molekularformel

C16H12ClF3N2O

Molekulargewicht

340.73 g/mol

IUPAC-Name

(8E)-8-[(2-chlorophenyl)methylidene]-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one

InChI

InChI=1S/C16H12ClF3N2O/c17-12-7-2-1-4-9(12)8-10-5-3-6-11-13(10)21-15(23)22-14(11)16(18,19)20/h1-2,4,7-8H,3,5-6H2,(H,21,22,23)/b10-8+

InChI-Schlüssel

JPSMGKJFDUMUPA-CSKARUKUSA-N

Isomerische SMILES

C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC(=O)NC(=C3C1)C(F)(F)F

Kanonische SMILES

C1CC(=CC2=CC=CC=C2Cl)C3=NC(=O)NC(=C3C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.